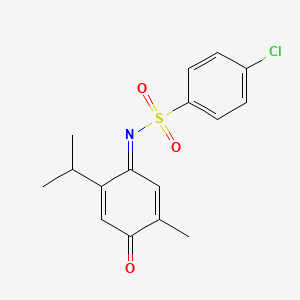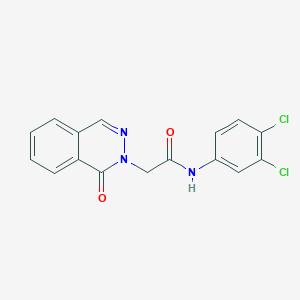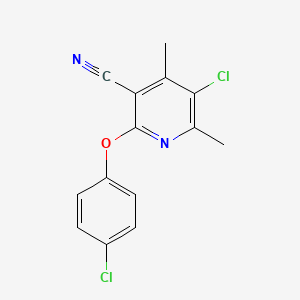![molecular formula C18H19ClN2S B5798827 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5798827.png)
1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP belongs to the class of piperazine compounds, which are known for their diverse range of biological activities. CPP has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and toxicology.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine is based on its ability to selectively bind to the 5-HT1B receptor. This receptor is involved in the regulation of serotonin release, which plays a key role in a variety of physiological and behavioral processes. By blocking the 5-HT1B receptor, 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine can alter the function of the serotonin system, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine has been found to exhibit a variety of biochemical and physiological effects. In addition to its role in regulating serotonin release, 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine. These effects can lead to changes in behavior and physiology, such as altered locomotor activity and changes in body temperature.
実験室実験の利点と制限
One of the primary advantages of using 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine in scientific research is its selectivity for the 5-HT1B receptor. This allows researchers to selectively target the serotonin system, without affecting other neurotransmitter systems. Additionally, 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine is relatively easy to synthesize and purify, making it a cost-effective tool for researchers.
However, there are also limitations to the use of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine in scientific research. For example, 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine has a relatively short half-life in vivo, which can limit its usefulness in certain experiments. Additionally, the effects of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine can be influenced by factors such as dose, route of administration, and the presence of other drugs or chemicals.
将来の方向性
There are many potential future directions for research involving 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine. One area of interest is the use of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine as a tool to study the role of serotonin in various disease states, such as depression and anxiety. Additionally, 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine may be useful in investigating the effects of chronic drug use on the serotonin system, as well as the potential for drug interactions involving serotonin receptors.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine is a valuable tool for scientific research, particularly in the fields of neuroscience, pharmacology, and toxicology. Its selective binding to the 5-HT1B receptor allows researchers to investigate the role of serotonin in various physiological and behavioral processes. While there are limitations to its use, the potential future directions for research involving 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine are numerous, making it an important compound for scientific investigation.
合成法
The synthesis of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 3-methylphenyl isothiocyanate. This reaction results in the formation of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine, which can be purified using standard laboratory techniques. The synthesis of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine is relatively straightforward and can be carried out using commonly available reagents.
科学的研究の応用
1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine has been extensively studied for its potential use in scientific research. One of the primary applications of 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine is in the field of neuroscience, where it is used as a tool to study the function of the serotonin system. 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine has been found to bind selectively to the 5-HT1B receptor, which is involved in the regulation of serotonin release. By blocking this receptor, 1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine can be used to investigate the role of serotonin in various physiological and behavioral processes.
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-methylphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2S/c1-14-4-2-5-15(12-14)18(22)21-10-8-20(9-11-21)17-7-3-6-16(19)13-17/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDBSEYGKDMROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl]-(3-methylphenyl)methanethione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5798746.png)

![4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5798775.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5798779.png)

![N'-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5798790.png)


![N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5798809.png)
![(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B5798834.png)

![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)

![N-(tert-butyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5798856.png)